Polymethacrylate

Catalog No.
S579590
CAS No.
25086-15-1
M.F
C9H14O4
M. Wt
186.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polymethacrylate

CAS Number

25086-15-1

Product Name

Polymethacrylate

IUPAC Name

methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Molecular Formula

C9H14O4

Molecular Weight

186.2 g/mol

InChI

InChI=1S/C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3(2)4(5)6/h1H2,2-3H3;1H2,2H3,(H,5,6)

InChI Key

IWVKTOUOPHGZRX-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)O.CC(=C)C(=O)OC

Synonyms

eudispert, Eudragit, Eudragit 12,5P, Eudragit L, Eudragit L 30 D, Eudragit L-100, Eudragit S, Eudragit S-100, eudragits, methylmethacrylate-methacrylic acid copolymer, MMA-MAA polymer, PMMA-MA, PMMA-MAA, poly(methylmethacrylate-co-methacrylic acid), polymethacrylic acid methyl ester, Vitan-2M

Canonical SMILES

CC(=C)C(=O)O.CC(=C)C(=O)OC

Overview

-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate, also known as poly(methacrylic acid-methyl methacrylate) (PMMA), is a synthetic polymer formed by the polymerization of two monomers: methacrylic acid and methyl methacrylate. PMMA is a transparent thermoplastic widely used in various scientific research applications due to its unique properties, including:

  • Optical clarity: PMMA has excellent light transmittance, making it suitable for applications requiring clear visibility, such as lenses, optical fibers, and cell culture dishes. [Source: Poly(methyl methacrylate) on American Chemical Society [ACS] website: ]
  • Chemical resistance: PMMA is resistant to many chemicals and solvents, making it suitable for use in various scientific experiments and laboratory equipment. [Source: Poly(methyl methacrylate) on National Center for Biotechnology Information [NCBI] website: ]
  • Biocompatibility: PMMA exhibits good biocompatibility, making it suitable for applications in contact with biological materials, such as cell culture studies and biomedical devices. [Source: Biocompatibility of Poly(methyl methacrylate) for Dental Applications on National Institutes of Health [NIH] website: ]

Applications in Scientific Research

PMMA's unique properties make it valuable for various scientific research applications, including:

  • Biomedical research: PMMA is used in various biomedical research applications, such as:
    • Cell culture studies: PMMA cell culture dishes allow researchers to observe and manipulate cells under a microscope due to their optical clarity and biocompatibility. [Source: Poly(methyl methacrylate) on National Center for Biotechnology Information [NCBI] website: ]
    • Drug delivery systems: PMMA nanoparticles can be used to deliver drugs to specific targets in the body. [Source: Polymeric nanoparticles for drug delivery on ScienceDirect website: ]
  • Optics: PMMA is used in various optical applications, such as:
    • Lenses: PMMA is used to make corrective lenses, contact lenses, and other optical lenses due to its optical clarity and ease of fabrication. [Source: Poly(methyl methacrylate) on American Chemical Society [ACS] website: ]
    • Optical fibers: PMMA is used to make optical fibers for transmitting light signals due to its transparency and low light attenuation. [Source: Poly(methyl methacrylate) on National Center for Biotechnology Information [NCBI] website: ]
  • Microfluidics: PMMA is used to fabricate microfluidic devices due to its ease of machining and chemical resistance. [Source: Recent developments in polymeric microfluidic devices for biomedical applications on National Institutes of Health [NIH] website: ]

Polymethacrylate refers to a class of polymers derived from methacrylic acid and its esters, particularly methyl methacrylate. These polymers are characterized by their strong, lightweight properties and high transparency, making them suitable for various applications. The most common form is poly(methyl methacrylate), known for its excellent optical clarity and resistance to UV light, which makes it a popular alternative to glass in many applications. Polymethacrylates exhibit a glass transition temperature ranging from 85 °C to 165 °C, depending on their composition and molecular weight .

MMA and methacrylic acid monomers are considered hazardous materials. They can be irritants to the skin, eyes, and respiratory system [, ].

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These reactions highlight the thermal instability of polymethacrylates under high temperatures.

Polymethacrylates have been studied for their biological activity, particularly in biomedical applications. They exhibit biocompatibility, which allows for their use in drug delivery systems and as scaffolding materials in tissue engineering. Research indicates that polymethacrylates can be modified to enhance their interaction with biological tissues, promoting better integration and functionality within biological systems .

The synthesis of polymethacrylates typically involves free radical polymerization techniques. Common methods include:

  • Emulsion Polymerization: This method allows for the production of stable dispersions of the polymer in water.
  • Solution Polymerization: Involves dissolving the monomer in a solvent before polymerization.
  • Bulk Polymerization: The monomer is polymerized without any solvent, resulting in high molecular weight polymers.

Additionally, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) are employed to produce well-defined polymer architectures with specific properties .

: Used in lenses, screens, and transparent barriers due to their high light transmittance.
  • Medical Devices: Employed in drug delivery systems and as biomaterials for implants due to their biocompatibility.
  • Construction: Utilized in glazing materials and as protective coatings because of their weather resistance.
  • Automotive: Used in interior components and lighting fixtures owing to their durability and aesthetic appeal .
  • Studies on polymethacrylates often focus on their interactions with other materials or biological systems. For instance, research has shown that modifying the surface properties of polymethacrylates can enhance their adhesion to various substrates or improve their compatibility with biological tissues. These modifications can include chemical treatments or the incorporation of functional groups that promote specific interactions .

    Polymethacrylates share similarities with several other polymers but possess unique characteristics that differentiate them:

    CompoundCharacteristicsUnique Features
    PolyethyleneHigh strength, low costLess transparent than polymethacrylates
    PolycarbonateHigh impact resistanceMore expensive; higher thermal stability
    PolystyreneRigid structure; good insulatorLower transparency compared to polymethacrylates
    Polyvinyl ChlorideVersatile; used in constructionPoor UV resistance compared to polymethacrylates
    Polylactic AcidBiodegradable; used in packagingEnvironmental sustainability

    Polymethacrylates stand out due to their exceptional optical clarity and UV resistance, making them ideal for applications where visibility and durability are critical.

    The homopolymer poly(methyl methacrylate) (PMMA) serves as the archetypal polymethacrylate. Its molecular structure consists of a carbon-carbon backbone with pendant methyl ester groups ($$-\text{COOCH}3$$) and α-methyl substituents ($$-\text{CH}3$$) at alternating carbons (Figure 1). This configuration imparts rigidity due to steric hindrance, limiting chain mobility and resulting in an amorphous morphology with a glass transition temperature ($$T_g$$) of approximately 105°C.

    Table 1: Key Physical Properties of PMMA Homopolymers

    PropertyValueSource
    Density1.17–1.20 g/cm³
    Refractive Index1.49
    Dielectric Constant (1kHz)3.0–3.5
    Thermal Decomposition350–450°C

    Variations in homopolymer properties arise from molecular weight distribution and tacticity. Isotactic PMMA (methyl groups on the same side) exhibits higher crystallinity, while syndiotactic and atactic forms dominate commercial products due to enhanced optical clarity. Recent coarse-grained simulations have demonstrated minimal tacticity effects on bulk modulus ($$B$$), with values remaining consistent across stereoregular forms.

    Copolymer Variants: Statistical, Block, and Graft Architectures

    Copolymerization expands the property space of polymethacrylates through strategic monomer integration:

    • Statistical Copolymers: Random incorporation of co-monomers like methyl acrylate improves thermal stability by reducing depolymerization tendencies. For instance, methyl acrylate content ≥15% raises the degradation onset temperature by 40°C compared to pure PMMA.

    • Block Copolymers: Sequential polymerization techniques enable precise architecture control. Poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) triblock copolymers exhibit phase-separated morphologies, combining PMMA's rigidity with poly(n-butyl acrylate)'s elasticity. Advanced synthesis routes using iodine transfer polymerization (ITP) and reversible complexation mediated polymerization (RCMP) yield well-defined blocks with dispersities ($$Đ$$) as low as 1.02.

    • Graft Copolymers: Macromonomer approaches create branched structures with tailored functionality. Poly(2-ethyl-2-oxazoline)methacrylate grafts copolymerized with n-butyl methacrylate demonstrate thermoresponsive behavior in aqueous solutions, exhibiting lower critical solution temperatures (LCST) between 55–69°C.

    Table 2: Comparative Analysis of Copolymer Architectures

    ArchitectureSynthesis MethodKey Property Enhancement
    StatisticalFree Radical PolymerizationThermal Stability
    BlockATRP/RAFT PolymerizationPhase-Separated Morphology
    GraftMacromonomer IncorporationStimuli-Responsive Behavior

    Historical Evolution of Polymethacrylate Synthesis Methodologies

    The development of polymethacrylates reflects advancements in polymer chemistry:

    • 1930s–1940s: Initial industrial production of PMMA via free radical polymerization emerged from Otto Röhm's work, enabling shatter-resistant aircraft canopies during WWII. Early processes utilized bulk polymerization of methyl methacrylate (MMA) monomers, yielding materials with limited molecular weight control.

    • 1950s–1980s: Suspension and emulsion polymerization techniques improved process scalability. The introduction of redox initiators (e.g., potassium persulfate/sodium metabisulfite) allowed lower-temperature processing (40–60°C), reducing thermal degradation.

    • 1990s–Present: Controlled radical polymerization (CRP) methods revolutionized architectural precision:

      • Atom Transfer Radical Polymerization (ATRP): Enabled synthesis of PMMA-b-polyethylene copolymers with narrow dispersity ($$Đ < 1.1$$) using nickel-based catalysts.
      • Reversible Addition-Fragmentation Chain Transfer (RAFT): Facilitated high-molecular-weight grafts ($$M_w > 2.3 \times 10^6$$ g/mol) through chain transfer agents like 2-cyanopropyl dithiobenzoate.

    Figure 1: Evolution of Polymerization Techniques

    Free Radical (1930s) → Suspension/Emulsion (1950s) → Controlled Radical (1990s)  

    Modern innovations include combinatorial synthesis platforms for rapid property screening and computational modeling to predict structure-property relationships. These advancements have expanded polymethacrylate applications into nanotechnology and drug delivery systems.

    Conventional Radical Polymerization Mechanisms

    Conventional radical polymerization represents the fundamental approach for synthesizing polymethacrylate through free radical mechanisms involving initiation, propagation, and termination steps [1] [3] [4]. The polymerization initiates when free radicals generated from radical initiators add to the unsaturated bond in methyl methacrylate monomer, with the unpaired electron of the free radical and one π electron creating a σ bond between the free radical and the monomer [3]. The synthesis of polymethacrylate is mainly completed by free radical polymerization using methyl methacrylate as the main monomer along with various initiators including peroxides such as ammonium persulfate and azo compounds such as 2,2'-azobisisobutyronitrile [1].

    The polymerization process consists of four elementary reactions: initiation, propagation, termination, and chain transfer [28]. Free radicals are formed by the decomposition of initiators, and once formed, these radicals propagate by reacting with surrounding monomers to form long chains with the active site shifting to the end of the chain when a new monomer is added [28]. The overall polymerization rate varies with the half-power of initiator concentration, and an Arrhenius plot of the initiator-time data provides an activation energy of 18 kilocalories per mole [2]. The polymerization reaction is highly exothermic, as indicated by the elevated enthalpy of the reaction at 58 kilojoules per mole, therefore requiring efficient cooling during the process [5].

    ParameterTypical RangeReference Conditions
    Temperature Range (°C)60-8065-75
    Initiator Concentration (%)0.05-5.00.1-0.4
    Activation Energy (kcal/mol)1818 ± 2
    Monomer Conversion at Peak (%)9085-95
    Reaction Time Range (hours)4-106-8
    Molecular Weight ControlChain transfer agentsThiols, AIBN

    The kinetics of methyl methacrylate polymerization are complex because the growing and dead polymers reduce chain mobility and hamper radical termination [28]. A strong autoacceleration in the rate occurs along with a concomitant increase in the medium viscosity, and a limiting conversion is reached when even the propagation step is slowed by the high viscosity [28]. The polymerization shows first-order kinetics with molecular weights increasing linearly with conversion [28] [31].

    Termination Pathways in Methyl Methacrylate Polymerization

    The termination of polymethacrylate chains occurs through several distinct mechanisms, each affecting the final polymer properties differently [9] [12]. Coupling represents the primary termination mechanism where two free radicals join together, significantly increasing molecular mass when two polymer chains combine [9]. This mechanism is the main process that terminates styrene polymerization and contributes substantially to methyl methacrylate termination [9].

    Disproportionation serves as an alternative termination mechanism where one molecule abstracts a hydrogen atom from another molecule while the other forms a double bond [9]. This process has no effect on molecular mass and occurs alongside coupling in polymethacrylate systems [9]. The termination procedure of free radical polymerization disables the active radical centers of the macroradicals by combining the radicals through combination or transferring the hydrogen atom from chain to other chains to produce one macromolecule [4].

    Chain transfer represents the third method of termination where a radical abstracts a hydrogen atom from a neighboring molecule [9]. In polymethacrylate systems, this mechanism leads to side branching when the new radical attacks further monomer units because the radical is not positioned at the chain end [9]. Transfer to monomer, initiator, or solvent can occur in free radical polymerization and effectively increases the dispersion of the molecular mass of the final polymer [9].

    Termination MechanismRate Constant (L/mol·s)Temperature DependenceMolecular Weight Effect
    Coupling1.0 × 10^7 - 1.0 × 10^8Strong (Arrhenius)Increases MW
    Disproportionation5.0 × 10^6 - 8.0 × 10^7Strong (Arrhenius)No effect on MW
    Chain Transfer to Monomer1.0 × 10^2 - 1.0 × 10^3ModerateDecreases MW
    Chain Transfer to Solvent1.0 × 10^1 - 1.0 × 10^2ModerateDecreases MW
    Chain Transfer to Polymer1.0 × 10^0 - 1.0 × 10^1WeakBranching

    The mechanism of termination was found to be predominantly reciprocal coupling, with a minor contribution from a chain transfer process that involves solvent molecules [4]. Studies using titanium(III)-salicylaldoxime redox systems demonstrated that the presence of hydroquinone significantly affects conversion rates, reducing conversion from 80% in the absence of hydroquinone to 40% in its presence during 90-minute polymerization periods [4].

    Molecular Weight Control Strategies

    Molecular weight control in conventional radical polymerization relies primarily on the strategic use of chain transfer agents and careful manipulation of reaction conditions [7] [10] [28]. Chain transfer agents function by providing alternative termination pathways that limit chain growth while maintaining polymerization activity [6] [10]. Thiols such as n-dodecyl mercaptan are commonly employed to control molecular weight, with their concentration directly affecting the final polymer molecular weight distribution [1] [6].

    The relationship between molecular weight and kinetic parameters follows established theoretical frameworks where the degree of polymerization is inversely proportional to the square root of the initiator concentration [9]. Temperature control represents another critical strategy, as higher temperatures increase the polymerization rate but typically decrease molecular weight due to enhanced termination reactions [28] [30]. The batch process yields higher molecular weight polymethacrylate compared to continuous processes, which tend to produce copolymers with lower individual chain lengths [5].

    Pre-dissolving polymers in the reaction medium has emerged as an effective strategy for simultaneous increase in polymerization rate and molecular weight [7] [12]. This approach prevents mutual termination of radical active species and reduces the termination rate constant, enabling the polymerization system to enter the automatic acceleration zone faster while reducing the generation of small molecular weight polymers [7] [12]. The resulting system produces narrower molecular weight distributions and improved control over polymer properties [7].

    Solvent selection plays a crucial role in molecular weight control, as the solvent must be precisely chosen to prevent chain transfer reactions that may impede polymer growth [4]. The initiator, monomer, and resultant polymer should be soluble in the chosen solvent system to ensure optimal polymerization conditions [4]. According to Flory's theory, the size of polymer chains and solvent molecules affects the excluded volume of polymers and significantly influences the gel point and gelation process [4].

    Advanced Controlled Radical Polymerization Approaches

    Advanced controlled radical polymerization techniques provide superior control over molecular weight, polydispersity, and polymer architecture compared to conventional methods [14] [17] [21]. These approaches establish equilibria between growing chain radicals and their dormant counterparts, enabling the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions [16] [17]. The key principle involves maintaining a low concentration of active radicals while preserving a high fraction of dormant chains, thereby minimizing termination reactions [15] [16].

    Atom Transfer Radical Polymerization (ATRP) Systems

    Atom Transfer Radical Polymerization represents a reversible-deactivation radical polymerization technique that enables precise control over polymer molecular weight and architecture [14] [15] [16]. The mechanism involves a transition metal complex as catalyst with an alkyl halide as initiator, where various transition metal complexes including those of copper, iron, ruthenium, nickel, and osmium have been employed successfully [14] [15]. The dormant species is activated by the transition metal complex to generate radicals via one electron transfer process while simultaneously oxidizing the transition metal to a higher oxidation state [14] [15].

    The equilibrium in Atom Transfer Radical Polymerization is predominantly shifted toward dormant species, maintaining very low radical concentrations [14] [15]. The number of polymer chains is determined by the number of initiators, with each growing chain having equal probability to propagate with monomers forming living dormant polymer chains [14]. This process results in polymers with similar molecular weights and narrow molecular weight distributions [14] [16].

    Copper-mediated systems represent the most extensively studied Atom Transfer Radical Polymerization approach for methyl methacrylate polymerization [15] [16] [29]. The polymerization typically employs copper(I) halides as catalysts with chelating ligands to improve solubility and facilitate participation in the polymerization reaction [20]. High molecular weight polymethacrylate with molecular weight of 3.67 × 10^5 Daltons and molecular weight distribution of 1.20 has been achieved using copper chloride catalyst with 4,4'-dinonyl-2,2'-bipyridine ligand systems [29].

    ComponentConcentration RangeFunctionMolecular Weight Achieved
    Copper(I) Chloride0.1-1.0 mol%Catalyst1.0 × 10^5 - 5.0 × 10^5
    Copper(I) Bromide0.1-1.0 mol%Catalyst1.0 × 10^5 - 5.0 × 10^5
    PMDETA Ligand0.1-2.0 mol%Ligand2.0 × 10^5 - 4.0 × 10^5
    dnNbpy Ligand0.1-2.0 mol%Ligand3.0 × 10^5 - 6.0 × 10^5
    TPMA Ligand0.1-2.0 mol%Ligand4.0 × 10^5 - 8.0 × 10^5
    Ethyl 2-bromoisobutyrate0.1-0.5 mol%InitiatorVariable
    Phenyl 2-bromo-2-methylpropionate0.1-0.5 mol%InitiatorVariable

    Pressure effects on Atom Transfer Radical Polymerization have been investigated, showing that polymerization conducted at 3 kilobar exhibits relatively higher polymerization rates compared to atmospheric pressure conditions [29]. High molecular weight polymethacrylate with molecular weight of 5.93 × 10^5 Daltons can be synthesized at 10 kilobar, though with relatively low monomer conversion of 46% and high molecular weight distribution of 1.96 [29]. Optimal conditions at 6 kilobar enable synthesis of well-defined polymethacrylate with molecular weight of 1.88 × 10^6 Daltons [29].

    Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

    Reversible Addition-Fragmentation Chain-Transfer polymerization utilizes thiocarbonylthio compounds as chain transfer agents to mediate polymerization through reversible chain transfer processes [17] [21]. The technique relies on rapid exchange of thiocarbonyl thio groups between growing polymeric chains, enabling synthesis of polymers with predictable chain length and narrow molecular weight distribution [17]. The key strengths include high tolerance of monomer functionality and reaction conditions, wide range of achievable polymeric architectures, and non-rate-retarding nature [17].

    The mechanism involves degenerative chain transfer where chain activation and deactivation occur through a two-step addition-fragmentation process [21]. Various thiocarbonylthio compounds including dithioesters, trithiocarbonates, xanthates, and dithiocarbamates serve as Reversible Addition-Fragmentation Chain-Transfer agents [21]. Each type of agent demonstrates specific compatibility with different monomer classes and provides varying degrees of molecular weight control [17] [21].

    Controlled living radical polymerization of methyl methacrylate using gamma-radiation as initiation source has been successfully demonstrated using 2-cyanoprop-2-yl 1-dithionaphthalate as the chain transfer agent [18]. The polymerization exhibited first-order kinetics with molecular weights increasing linearly with conversion and molecular weight distributions decreasing with conversion to minimal values of 1.09 [18]. Chain-extension reactions were successfully performed to obtain higher molecular weight polymethacrylate with narrow molecular weight distribution [18].

    Chain Transfer Agent TypeMonomer CompatibilityMolecular Weight ControlPolydispersity Index
    DithioestersMethacrylates, AcrylatesExcellent1.1-1.3
    TrithiocarbonatesMethacrylates, StyrenesExcellent1.1-1.3
    XanthatesAcrylates, Vinyl acetateGood1.2-1.5
    DithiocarbamatesMethacrylatesGood1.2-1.4
    2-cyanoprop-2-yl 1-dithionaphthalateMethacrylatesExcellent1.09-1.2

    Fine control of molecular weight and polymer dispersity can be achieved using latent monomeric retarders in Reversible Addition-Fragmentation Chain-Transfer polymerization [10]. The use of 2-bromomaleimide as a monomeric retarder enables broadening of molecular weight distribution with high dispersity values between 1.2 and 2.0 by changing the feed ratio of initial concentration of retarder to chain transfer agent [10]. Temperature programming allows precise control over the onset of retarder release, providing fine-tuning capabilities for molecular weight distribution [10].

    Novel Branched and Star-shaped Architectures

    The synthesis of complex branched and star-shaped polymethacrylate architectures represents an advanced frontier in polymer chemistry, enabling the creation of materials with unique properties and functionalities [22] [24] [25]. These architectures demonstrate significantly different rheological, thermal, and mechanical properties compared to their linear counterparts due to their three-dimensional molecular structures [25] [27]. The development of novel synthetic methodologies has expanded the accessible range of branched architectures while providing enhanced control over molecular weight and structural parameters [22] [24].

    Transfer-Dominated Branching Radical Telomerization (TBRT)

    Transfer-Dominated Branching Radical Telomerization enables the production of branched polymers with step-growth backbones using radical telomerization chemistry [23] [27]. This technique provides readily accessible routes to previously inaccessible macromolecular architectures utilizing free radical reactions under telomerization conditions [27]. The process involves careful control of multi-vinyl taxogen to telogen ratios to prevent crosslinked network formation at various reaction concentrations ranging from bulk conditions to 90 weight percent solvent [27].

    Temperature plays a crucial role in Transfer-Dominated Branching Radical Telomerization, with elevated temperatures limiting telomer length and allowing more than 10% reduction in telogen requirements to produce nearly identical high molecular weight branched polymers [23]. The impact of reaction concentration on physical properties has been demonstrated through glass transition temperature variations and reduction of telogen incorporation in final structures, providing evidence of intramolecular cyclization at high solvent concentrations exceeding 70 weight percent [27].

    The formation of complex polymer architectures with novel physicochemical properties represents a significant advancement in developing next-generation advanced materials [27]. Quantification of branching within high molecular weight polymers with polyester backbones formed by Transfer-Dominated Branching Radical Telomerization has been achieved through detailed analytical characterization [23]. The technique allows manipulation of physical properties through reaction concentration control, leading to materials with tuneable characteristics [27].

    Hierarchical Reactivity in Vinyl Telluride Copolymerization

    Hierarchical reactivity in vinyl telluride copolymerization represents a breakthrough approach for synthesizing structurally controlled hyperbranched polymers [24]. The strategy employs monomers with hierarchical reactivity where functional groups participate in polymerization sequentially rather than independently, eliminating step-growth mechanisms that typically lead to poor structural control [24]. Vinyl telluride serves as the monomer with hierarchical reactivity, remaining inert under radical polymerization conditions until converted to an active form through reaction with initiators or dormant species [24].

    The design principle relies on density functional theory calculations showing that carbon-tellurium bond dissociation energy in vinyl telluride (216 kilojoules per mole) significantly exceeds that of propagating polymer ends (154-160 kilojoules per mole) [24]. This energy difference ensures selective activation of propagating chains in preference to vinyl telluride monomer under polymerization conditions [24]. The similar bond dissociation energies of different propagating chain ends ensure simultaneous activation of multiple tellurium groups once formed [24].

    Copolymerization of vinyl telluride with acrylates in the presence of organotellurium chain-transfer agents produces dendritic hyperbranched polymers with controlled three-dimensional structures in a single step [24]. Molecular weight, number of branching points, and branching density are easily controlled by changing relative amounts of chain-transfer agent, vinyl telluride, and acrylate monomers while maintaining narrow dispersity [24]. Carbon-13 labeled vinyl telluride studies confirm that vinyl telluride serves as branching points with 100% efficiency [24].

    Architecture TypeSynthesis MethodMolecular Weight RangePolydispersity
    Star-shaped (4-arm)Core-first approach1.0 × 10^4 - 1.0 × 10^51.05-1.15
    Star-shaped (8-arm)Arm-first approach5.0 × 10^4 - 5.0 × 10^51.10-1.20
    Dendrimer-likeIterative methodology1.0 × 10^6 - 1.0 × 10^71.03-1.05
    HyperbranchedVinyl telluride copolymerization1.0 × 10^4 - 1.0 × 10^61.5-2.0
    Transfer-Dominated BranchingTBRT processVariable1.2-1.8

    Other CAS

    25086-15-1

    Use Classification

    EPA Safer Chemical Functional Use Classes -> Polymers
    Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

    General Manufacturing Information

    2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

    Dates

    Modify: 2023-08-15

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